Petunidin 3-monoglucoside

Catalog No.
S563416
CAS No.
6988-81-4
M.F
C22H23O12+
M. Wt
479.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Petunidin 3-monoglucoside

CAS Number

6988-81-4

Product Name

Petunidin 3-monoglucoside

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C22H23O12+

Molecular Weight

479.4 g/mol

InChI

InChI=1S/C22H22O12/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27)/p+1/t16-,18-,19+,20-,22-/m1/s1

InChI Key

CCQDWIRWKWIUKK-QKYBYQKWSA-O

SMILES

COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O)OC4C(C(C(C(O4)CO)O)O)O.[Cl-]

Synonyms

2-(3,4-dihydroxy-5-methoxyphenyl)-3-(β-D-glucopyranosyloxy)-5,7-dihydroxy-1-benzopyrylium Chloride; 3-(Glucosyloxy)-3’,4’,5,7-tetrahydroxy-5’-methoxyflavylium Chloride; 3-(β-D-Glucopyranosyloxy)-3’,4’,5,7-tetrahydroxy-5’-methoxyflavylium Chloride; P

Canonical SMILES

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O

Isomeric SMILES

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O

Antioxidant Properties:

P3G, like other anthocyanins, exhibits antioxidant properties. These properties have been observed in various in vitro studies, suggesting P3G's potential role in scavenging free radicals and reducing oxidative stress in cells. However, further research is needed to understand the specific mechanisms and translate these findings to human health applications [, ].

Anti-inflammatory Effects:

Some studies suggest that P3G may possess anti-inflammatory properties. In vitro and in vivo studies have shown that P3G can inhibit the production of inflammatory mediators, such as cytokines and enzymes, in various cell types [, ]. However, more research is required to fully understand the potential anti-inflammatory effects of P3G in humans.

Other Potential Applications:

Preliminary research suggests that P3G may have other potential applications, including:

  • Neuroprotective effects: Studies have shown that P3G may protect brain cells from damage caused by oxidative stress and inflammation [].
  • 改善視力 (改善 shìlì, meaning "improve vision"): Some studies suggest that P3G may improve vision, but the evidence is limited and further research is needed [].

Petunidin 3-monoglucoside is a naturally occurring anthocyanin, a type of flavonoid pigment responsible for the red, purple, and blue colors in many fruits and flowers. Its chemical formula is C22H23O12, with a molecular weight of approximately 479.119 g/mol . This compound is derived from petunidin, which itself is a glycoside formed by the attachment of a glucose molecule to the petunidin aglycone. Petunidin 3-monoglucoside is commonly found in various plants, including red grapes and certain berries, where it contributes to the antioxidant properties of these foods .

Studies suggest Pt3G exhibits antiproliferative activity against cancer cells []. The proposed mechanism involves increasing reactive oxygen species (ROS) production, which can damage cancer cells, and influencing proteins involved in cell death pathways []. Pt3G might also affect cellular metabolism by reducing glucose uptake and lactic acid production []. More research is needed to fully understand the mechanism of Pt3G's anticancer effects.

The chemical behavior of petunidin 3-monoglucoside involves several key reactions:

  • Hydrolysis: In acidic conditions, petunidin 3-monoglucoside can undergo hydrolysis to release glucose and petunidin.
  • Oxidation: As an anthocyanin, it can be oxidized to form various colored derivatives, which may affect its stability and color intensity.
  • Complexation: It can form complexes with metal ions, enhancing its antioxidant properties .

The synthesis of petunidin 3-monoglucoside can be achieved through various methods:

  • Natural Extraction: It can be extracted from plant sources such as red grapes or berries using solvent extraction techniques.
  • Chemical Synthesis: Synthetic routes often involve the glycosylation of petunidin using glucose donors under acidic or enzymatic conditions. Recent studies have optimized these synthetic pathways for increased yield and purity .

Petunidin 3-monoglucoside has several applications:

  • Food Industry: Used as a natural colorant and antioxidant in food products.
  • Cosmetics: Its tyrosinase inhibition activity makes it valuable in cosmetic formulations aimed at skin lightening.
  • Nutraceuticals: Incorporated into dietary supplements for its health-promoting properties due to its antioxidant and anti-inflammatory effects .

Interaction studies have focused on how petunidin 3-monoglucoside interacts with various biological molecules:

  • Enzyme Interactions: Studies demonstrate that it competes with substrates at the active site of tyrosinase, indicating its potential as a therapeutic agent for hyperpigmentation disorders .
  • Metal Ion Complexation: Its ability to bind with metal ions enhances its antioxidant capacity, making it a subject of interest in developing functional foods and supplements .

Petunidin 3-monoglucoside shares structural similarities with other anthocyanins but possesses unique characteristics that distinguish it:

Compound NameChemical FormulaUnique Features
Delphinidin 3-O-glucosideC22H23O12Higher antioxidant activity compared to petunidin.
Cyanidin 3-O-glucosideC21H21O11Stronger color intensity but less tyrosinase inhibition.
Malvidin 3-O-glucosideC23H25O13Exhibits higher stability but lower bioactivity.

Petunidin 3-monoglucoside's unique combination of antioxidant activity and specific enzyme inhibition makes it particularly valuable in both food and cosmetic industries. Its effectiveness as a natural colorant further enhances its appeal compared to similar compounds.

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

479.11895116 g/mol

Monoisotopic Mass

479.11895116 g/mol

Heavy Atom Count

34

UNII

AA9G36JBHT

Other CAS

26984-08-7

Dates

Last modified: 08-15-2023

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